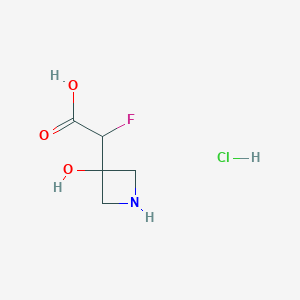2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride
CAS No.: 2361634-72-0
Cat. No.: VC7082864
Molecular Formula: C5H9ClFNO3
Molecular Weight: 185.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2361634-72-0 |
|---|---|
| Molecular Formula | C5H9ClFNO3 |
| Molecular Weight | 185.58 |
| IUPAC Name | 2-fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C5H8FNO3.ClH/c6-3(4(8)9)5(10)1-7-2-5;/h3,7,10H,1-2H2,(H,8,9);1H |
| Standard InChI Key | TYVHRBMSNOAWFL-UHFFFAOYSA-N |
| SMILES | C1C(CN1)(C(C(=O)O)F)O.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
The compound has the molecular formula C₅H₉ClFNO₃ and a molecular weight of 185.58 g/mol . Its structure comprises a 3-hydroxyazetidine ring fused to a fluoroacetic acid group, with a hydrochloride counterion enhancing solubility (Fig. 1). The azetidine ring—a saturated four-membered heterocycle containing nitrogen—imparts conformational rigidity, while the fluorine atom at the α-position of the acetic acid moiety influences electronic and steric properties .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2361634-72-0 | |
| Molecular Formula | C₅H₉ClFNO₃ | |
| Molecular Weight | 185.58 g/mol | |
| Density | Not reported | |
| Boiling/Melting Points | Not reported |
Stereochemical Considerations
Synthesis and Derivative Development
Synthetic Pathways
While no direct synthesis protocol for 2-Fluoro-2-(3-hydroxyazetidin-3-yl)acetic acid;hydrochloride is documented, analogous compounds provide insights. For example:
-
Azetidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [2+2] cycloadditions of imines with alkenes .
-
Fluorination: Electrophilic fluorination using Selectfluor® or nucleophilic substitution with KF in polar aprotic solvents .
-
Salt formation: Reaction of the free base with hydrochloric acid to improve crystallinity and bioavailability .
Structural Analogues
A related compound, 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)-N-methylacetamide hydrochloride (PubChem CID: 137964394), shares the azetidine core but substitutes the acetic acid with an N-methylacetamide group and adds a second fluorine . This analogue exhibits a molecular weight of 216.61 g/mol and highlights the impact of fluorination on physicochemical properties .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
Future Directions
-
Synthetic Optimization: Develop enantioselective routes to isolate and test individual stereoisomers.
-
Target Identification: Screen against kinase libraries to identify putative targets.
-
Pharmacokinetic Profiling: Assess oral bioavailability and metabolic stability in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume